molecular formula C11H10N2O B2473727 3-aMino-2-naphthaMide CAS No. 27533-32-0

3-aMino-2-naphthaMide

Cat. No.: B2473727
CAS No.: 27533-32-0
M. Wt: 186.214
InChI Key: FAHCDVQMLWBDSF-UHFFFAOYSA-N
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Description

3-Amino-2-naphthamide: is an organic compound with the molecular formula C₁₁H₁₀N₂O It is a derivative of naphthalene, characterized by the presence of an amino group at the third position and an amide group at the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ammonia Bubbling Method: One common method involves bubbling ammonia into a suspension of benzoisatoic anhydride in ethanol for two days.

    Benzoyl Isothiocyanate Method: Another method involves adding a solution of benzoyl isothiocyanate to a stirred mixture of 3-amino-2-naphthalenecarboxamide in ether.

Industrial Production Methods: Industrial production methods for 3-amino-2-naphthamide typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-2-naphthamide can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Amino alcohols.

    Substitution: Various substituted naphthamide derivatives.

Mechanism of Action

The mechanism of action of 3-amino-2-naphthamide and its derivatives often involves the inhibition of specific enzymes. For example, certain derivatives inhibit monoamine oxidase by binding to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby exerting antidepressant effects . The compound’s interaction with molecular targets and pathways is typically studied using molecular docking simulations and enzyme kinetics.

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-naphthamide is unique due to its dual functional groups (amino and amide), which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-aminonaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,12H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHCDVQMLWBDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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